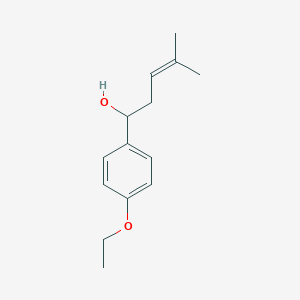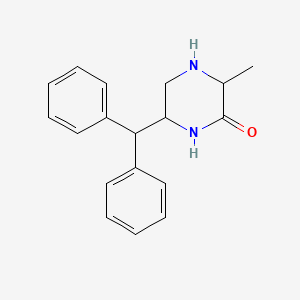
N-(3-(piperidin-2-yl)propyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(piperidin-2-yl)propyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to a piperidine moiety via a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(piperidin-2-yl)propyl)cyclopropanamine typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine using a catalyst such as molybdenum disulfide.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the propyl chain reacts with the piperidine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cyclopropanation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(piperidin-2-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-(piperidin-2-yl)propyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-(piperidin-2-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the cyclopropane ring can provide rigidity and stability to the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Cyclopropanamine: A cyclopropane ring attached to an amine group.
N-(3-(piperidin-1-yl)propyl)cyclopropanamine: A similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
N-(3-(piperidin-2-yl)propyl)cyclopropanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the piperidine and cyclopropane moieties provides a distinct structural framework that can be exploited for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H22N2 |
|---|---|
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
N-(3-piperidin-2-ylpropyl)cyclopropanamine |
InChI |
InChI=1S/C11H22N2/c1-2-8-12-10(4-1)5-3-9-13-11-6-7-11/h10-13H,1-9H2 |
InChI-Schlüssel |
OTRZPKMZVCGAJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)CCCNC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)







![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)

